Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate
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Overview
Description
Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate is a complex organic compound with the molecular formula C24H20N4O4 and a molecular weight of 428.451 g/mol This compound is characterized by its unique structure, which includes a pyrazole ring, a naphthalene moiety, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of automated reactors and continuous flow systems, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure might offer specific advantages.
Mechanism of Action
The mechanism of action of Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.
Methyl benzoate: Commonly used in perfumery and as a solvent.
Methyl 4-(bromomethyl)benzoate: Used in the preparation of potential anti-HIV agents.
Uniqueness
Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows it to participate in a wide range of chemical reactions and to interact with various biological targets, making it a valuable compound for scientific research .
Biological Activity
Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the following structural formula:
This compound belongs to the class of hydrazones, which are known for their diverse biological activities. The synthesis typically involves the reaction of 4-methoxybenzoyl hydrazine with appropriate carbonyl compounds, leading to the formation of hydrazone derivatives.
Antiglycation Activity
Recent studies have highlighted the antiglycation properties of related hydrazone compounds. For instance, a series of 4-methoxybenzoylhydrazones demonstrated significant antiglycation activity, with IC50 values ranging from 216.52 µM to 748.71 µM, indicating their potential as therapeutic agents for diabetes management .
Compound | IC50 (µM) | Activity Level |
---|---|---|
Compound 1 | 216.52 ± 4.2 | High |
Compound 3 | 289.58 ± 2.64 | Moderate |
Compound 6 | 227.75 ± 0.53 | High |
Rutin (Standard) | 294.46 ± 1.50 | Reference |
The mechanism by which these compounds exert their antiglycation effects is believed to involve the inhibition of advanced glycation end-products (AGEs), which are implicated in various diabetic complications.
Anticancer Activity
Hydrazone derivatives have also been investigated for their anticancer properties. Several studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, benzoylhydrazones have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Case Studies and Research Findings
- Anticancer Effects : A study investigating the cytotoxicity of hydrazone derivatives found that specific modifications in the structure significantly enhanced their activity against breast cancer cell lines . The study reported that compounds with methoxy substitutions exhibited improved potency compared to their unsubstituted analogs.
- Antioxidant Properties : Another research highlighted the antioxidant capabilities of similar hydrazone compounds, suggesting that they could mitigate oxidative stress associated with chronic diseases . The antioxidant activity was assessed through various assays measuring free radical scavenging capabilities.
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds might interact with cellular signaling pathways involved in inflammation and apoptosis, further supporting their potential as therapeutic agents .
Properties
Molecular Formula |
C24H20N4O4 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C24H20N4O4/c1-31-21-12-11-16-5-3-4-6-18(16)22(21)19-13-20(27-26-19)23(29)28-25-14-15-7-9-17(10-8-15)24(30)32-2/h3-14H,1-2H3,(H,26,27)(H,28,29)/b25-14+ |
InChI Key |
FQKOUSGBRQIADI-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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